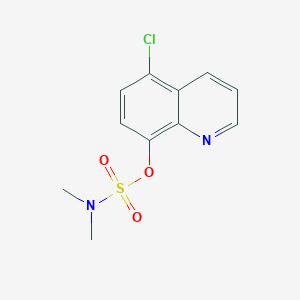![molecular formula C13H10Cl2FNO2S B12128568 3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B12128568.png)
3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with chlorine atoms at the 3 and 4 positions, a fluorophenyl group at the N-position, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 4-fluorobenzylamine.
Sulfonation: The 3,4-dichlorobenzene undergoes sulfonation to introduce the sulfonamide group.
Coupling Reaction: The sulfonated intermediate is then coupled with 4-fluorobenzylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial properties and as a lead compound for developing new drugs.
Biological Research: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, thereby preventing bacterial growth. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzamide
- 3,4-Dichloro-N-(4-fluorophenyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The sulfonamide group also imparts specific properties that make it valuable in medicinal chemistry.
Properties
Molecular Formula |
C13H10Cl2FNO2S |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO2S/c14-12-6-5-11(7-13(12)15)20(18,19)17-8-9-1-3-10(16)4-2-9/h1-7,17H,8H2 |
InChI Key |
JJRYXTWLYFYHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)
![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)

![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)
![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12128570.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)
![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12128578.png)
